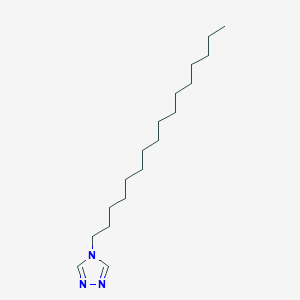
4-Hexadecyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexadecyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a long hexadecyl chain attached to the triazole ring, which imparts unique physical and chemical properties. Triazoles have been extensively studied due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexadecyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Hexadecyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The hexadecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nature of the substituent.
Scientific Research Applications
4-Hexadecyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexadecyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the biosynthesis of ergosterol in fungi, leading to antifungal effects. The long hexadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Tetrazole: A four-nitrogen heterocycle with applications in pharmaceuticals and materials science.
Imidazole: A five-membered ring with two nitrogen atoms, known for its role in histidine and various drugs.
Uniqueness: 4-Hexadecyl-4H-1,2,4-triazole is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and membrane permeability. This makes it particularly useful in applications requiring interaction with lipid membranes .
Properties
CAS No. |
188113-56-6 |
|---|---|
Molecular Formula |
C18H35N3 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
4-hexadecyl-1,2,4-triazole |
InChI |
InChI=1S/C18H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-20-18-21/h17-18H,2-16H2,1H3 |
InChI Key |
FISOZNHIGUOENB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
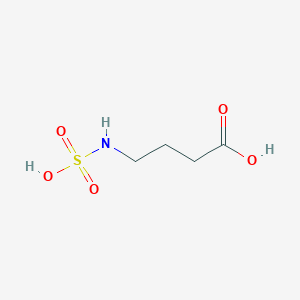
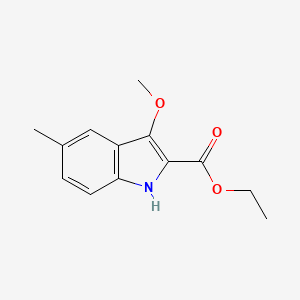
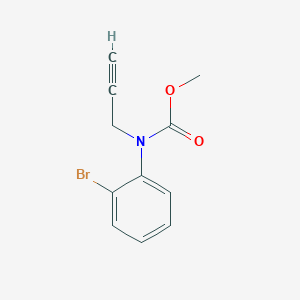
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
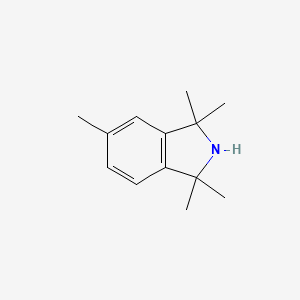
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

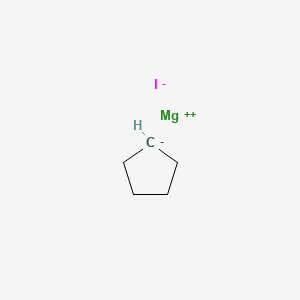
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)

